AR-V7 is derived from the androgen receptor gene through alternative splicing, resulting in a protein that lacks the ligand-binding domain but retains transcriptional activity. It is classified as an oncogenic variant due to its role in promoting tumorigenesis in castration-resistant prostate cancer (CRPC) settings. The presence of AR-V7 in circulating tumor cells has been associated with poor prognosis and treatment outcomes in patients undergoing therapy for advanced prostate cancer .
The synthesis of compounds targeting AR-V7 typically involves methods such as:
The synthesis process often requires careful consideration of the compound's ability to penetrate cellular membranes and its stability under physiological conditions .
The molecular structure of AR-V7 differs from that of the full-length androgen receptor due to alternative splicing. Key features include:
Data on its molecular weight indicates that AR-V7 typically appears around 80 kDa when analyzed by Western blotting techniques .
AR/AR-V7-IN-1 compounds are involved in various chemical reactions aimed at modulating the activity of AR-V7. Notable reactions include:
The mechanism by which AR/AR-V7-IN-1 exerts its effects involves several steps:
Data supporting this mechanism includes studies showing that patients with detectable levels of AR-V7 have poorer responses to traditional therapies, emphasizing the need for targeted approaches .
The physical properties of compounds targeting AR-V7 include:
Chemical properties may include:
Relevant analyses often involve high-performance liquid chromatography (HPLC) for purity assessment and mass spectrometry for molecular weight confirmation .
AR/AR-V7-IN-1 compounds have significant applications in scientific research and clinical settings:
CAS No.:
CAS No.: 2134602-45-0
CAS No.: 84962-75-4
CAS No.:
CAS No.: 1471-96-1
CAS No.: 990-73-8